molecular formula C12H12FNO B2939390 3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one CAS No. 191089-80-2

3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one

Cat. No.: B2939390
CAS No.: 191089-80-2
M. Wt: 205.232
InChI Key: VSYILMIYVRAESQ-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative featuring an α,β-unsaturated ketone (enone) core, with a 3-fluorophenyl-substituted amino group at position 3 of the cyclohexenone ring. This structural motif confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(3-fluoroanilino)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7-8,14H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYILMIYVRAESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one typically involves the condensation of 3-fluoroaniline with cyclohex-2-en-1-one. The reaction is usually carried out in the presence of a catalyst, such as copper(I) bromide (CuBr), under solvent-free conditions and ultrasound irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure scalability and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanone ring.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include quinones, cyclohexanones, and substituted derivatives of the original compound.

Scientific Research Applications

3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s enaminone structure allows it to participate in various biochemical reactions, including enzyme inhibition and receptor binding. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Substituent Position and Electronic Effects
  • This compound has been synthesized and characterized, with suppliers noting its discontinued availability, suggesting challenges in synthesis or stability .
  • 3-[(4-Fluorophenyl)amino]cyclohex-2-en-1-one: The para-fluorine substituent provides a strong electron-withdrawing effect, enhancing the electron-deficient nature of the aromatic ring.
  • 3-[(3-Chloro-4-fluorophenyl)amino]cyclohex-2-en-1-one (9e): The combined chloro and fluoro substituents increase lipophilicity and steric bulk. This compound exhibits a higher melting point (152–154°C) compared to analogs like 9d (126–128°C), likely due to enhanced intermolecular halogen bonding or crystal packing efficiency .
Functional Group Modifications
  • 2-((4-Chlorophenyl)amino)cyclohex-2-en-1-one (3b): Synthesized in 81% yield via silica gel chromatography, this analog replaces fluorine with chlorine. Chlorine’s larger atomic radius and polarizability may enhance van der Waals interactions in biological systems, though its electron-withdrawing effect is weaker than fluorine’s .
  • This derivative is commercially available at a premium price, reflecting its synthetic complexity .

Physicochemical Properties

Compound Name Substituent(s) Melting Point (°C) Synthesis Yield Key Properties
3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one 3-Fluorophenylamino N/A N/A High electron deficiency, moderate lipophilicity
9d () 4-Methoxyphenylamino, Phenylthio 126–128 N/A White amorphous solid, IR/NMR data provided
9e () 3-Chloro-4-fluorophenylamino 152–154 N/A Gray amorphous solid, halogen bonding potential
3b () 4-Chlorophenylamino N/A 81% High yield, chlorine enhances lipophilicity

Biological Activity

3-[(3-Fluorophenyl)amino]cyclohex-2-en-1-one, with the molecular formula C₁₂H₁₂FNO and CAS Number 191089-80-2, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-component reactions that facilitate the introduction of the fluorophenyl and amino groups onto a cyclohexenone framework. Various methodologies have been explored, including the use of catalysts and specific reaction conditions to enhance yield and purity.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential. For instance, compounds related to cyclohexenones have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 12.4 to 16.5 μM, indicating promising activity compared to standard antibiotics like ciprofloxacin .

Antifibrotic Activity

Research has indicated that derivatives of cyclohexenones can act as antifibrotic agents. In vitro assays showed that certain analogs inhibited the activation of human hepatic stellate cells (LX2), which are crucial in liver fibrosis progression. These findings suggest a potential therapeutic role for this compound in liver-related diseases .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. In silico studies have predicted favorable interactions with AChE, suggesting that this compound could contribute to cognitive enhancement or neuroprotective strategies .

Case Studies

  • Antibacterial Activity : A study conducted on a series of cyclohexenone derivatives found that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs. The study utilized a variety of microbial strains to evaluate efficacy, establishing a benchmark for future drug development .
  • Antifibrotic Mechanism : Another investigation into the antifibrotic properties revealed that compounds similar to this compound significantly reduced collagen production in activated hepatic stellate cells, thereby suggesting a mechanism through which these compounds may alleviate fibrosis .

Research Findings

Activity Tested Strains/Targets Results
AntibacterialS. aureus, E. coliMIC: 12.4 - 16.5 μM
AntifibroticHuman hepatic stellate cells (LX2)Inhibition of cell activation
AChE InhibitionAcetylcholinesterasePredicted strong binding affinity

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